Despropylene Gatifloxacin
CAS No.: 172426-86-7
VCID: VC0193934
Molecular Formula: C16H18FN3O4
Molecular Weight: 335.33 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | Despropylene Gatifloxacin is a known metabolite of Gatifloxacin, an antibacterial agent belonging to the fourth-generation fluoroquinolone family . Gatifloxacin, chemically known as 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a broad-spectrum antibiotic used to treat respiratory tract infections and bacterial conjunctivitis . Despropylene Gatifloxacin originates from the presence of ethylenediamine in the 2-methylpiperazine raw material during Gatifloxacin synthesis, which condenses with a specific compound to form Despropylene Gatifloxacin . It can also arise from the photolytic degradation of Gatifloxacin . Despropylene Gatifloxacin, also known as 7-((2-Aminoethyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, has a molecular formula of C16H18FN3O4 and a molecular weight of 335.33 . It is available for research purposes . Despropylene gatifloxacin is also identified as a metabolism of AM-1155, which exhibits potent antibacterial activity and favorable pharmacokinetics . While the provided documents do not list similar chemical compounds, Gatifloxacin itself is closely related as the parent drug from which Despropylene Gatifloxacin is derived . Gatifloxacin inhibits bacterial enzymes DNA gyrase and topoisomerase IV . Though effective, Gatifloxacin has been associated with side effects such as dysglycemia, leading to strengthened warnings and eventual cessation of its manufacture by Bristol-Myers Squibb . |
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CAS No. | 172426-86-7 |
Product Name | Despropylene Gatifloxacin |
Molecular Formula | C16H18FN3O4 |
Molecular Weight | 335.33 g/mol |
IUPAC Name | 7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C16H18FN3O4/c1-24-15-12(19-5-4-18)11(17)6-9-13(15)20(8-2-3-8)7-10(14(9)21)16(22)23/h6-8,19H,2-5,18H2,1H3,(H,22,23) |
Standard InChIKey | VRWBCRPZUUYZMQ-UHFFFAOYSA-N |
SMILES | COC1=C2C(=CC(=C1NCCN)F)C(=O)C(=CN2C3CC3)C(=O)O |
Canonical SMILES | COC1=C2C(=CC(=C1NCCN)F)C(=O)C(=CN2C3CC3)C(=O)O |
Appearance | Pale Yellow Solid |
Purity | > 95% |
Synonyms | 7-[(2-Aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo- 3-quinolinecarboxylic Acid; 3-Quinolinecarboxylic Acid, 7-[(2-Aminoethyl)Amino]-1-Cyclopropyl-6-Fluoro-1,4-Dihydro-8-Methoxy-4-Oxo- |
PubChem Compound | 18448976 |
Last Modified | Aug 15 2023 |
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